4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate
Description
The compound 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium; trichloride; trihydrate (hereafter referred to as Compound A) is a bicyclic ammonium salt with a benzyl-substituted diazabicyclo[3.3.1]nonane core, a morpholinium substituent, and trichloride counterions. It is primarily used as a secondary intermediate in chemical synthesis . This article provides a systematic comparison of Compound A with structurally related bicyclic compounds, focusing on structural motifs, physicochemical properties, bioactivity, and applications.
Properties
CAS No. |
23462-21-7 |
|---|---|
Molecular Formula |
C21H42Cl3N3O4 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate |
InChI |
InChI=1S/C21H33N3O.3ClH.3H2O/c1-18(23-10-12-25-13-11-23)14-24-20-8-5-9-21(24)17-22(16-20)15-19-6-3-2-4-7-19;;;;;;/h2-4,6-7,18,20-21H,5,8-17H2,1H3;3*1H;3*1H2 |
InChI Key |
DQHBTODEMXBEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1C2CCCC1C[NH+](C2)CC3=CC=CC=C3)[NH+]4CCOCC4.O.O.O.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate involves multiple steps. The starting materials typically include 3,9-diazabicyclo[3.3.1]nonane and benzyl chloride. The reaction proceeds through a series of nucleophilic substitutions and quaternization reactions. The final product is obtained by crystallization from an aqueous solution containing hydrochloric acid, which provides the trichloride and trihydrate forms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The benzyl group plays a crucial role in binding to the target sites, while the morpholin-4-ium moiety enhances solubility and stability .
Comparison with Similar Compounds
Core Framework and Substituents
Compound A shares the 3,9-diazabicyclo[3.3.1]nonane core with several analogs, but its substituents distinguish its chemical behavior:
- Key Differences: Compound A’s morpholinium group (vs. piperidine in Compound B) enhances polarity and hydrogen-bonding capacity . The trihydrate in Compound A improves solubility compared to non-hydrated analogs . Compound C’s diiodide counterion may confer higher molecular weight and distinct crystallinity .
Physicochemical Properties
Solubility and Stability
- Compound A : White to yellow crystalline powder, 97% purity, stable at room temperature when sealed .
- Compound B : Similar crystalline form but hygroscopic due to chloride counterions; requires desiccant storage .
- Compound C : Diiodide formulation likely reduces aqueous solubility compared to trichloride analogs .
Computational Similarity Metrics
Using Tanimoto and Dice indices (based on MACCS and Morgan fingerprints ):
- Compound A vs. Compound B: Moderate similarity (~0.65–0.75) due to shared bicyclic core but divergent substituents.
- Compound A vs. Compound C: Lower similarity (~0.50–0.60) due to methylmorpholinium vs. benzyl-morpholinium groups.
Analytical Techniques
- X-ray Crystallography : Used to resolve the bicyclic framework and confirm substituent geometry (e.g., Compound B ’s piperidine orientation ).
- NMR Spectroscopy : Distinct ¹H/¹³C signals for benzyl (δ 7.2–7.4 ppm) and morpholinium (δ 3.5–4.0 ppm) groups in Compound A .
- Mass Spectrometry : Molecular networking (cosine score >0.8) links Compound A to analogs with shared fragmentation patterns .
Bioactivity Profiling
- Hierarchical Clustering : Compound A clusters with analogs exhibiting neuromuscular or antimicrobial activity due to cationic charge and amphiphilic structure .
- Activity Landscape : Substitution of morpholinium (Compound A) vs. piperidine (Compound B) may create an "activity cliff," altering potency against targets like acetylcholinesterase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
